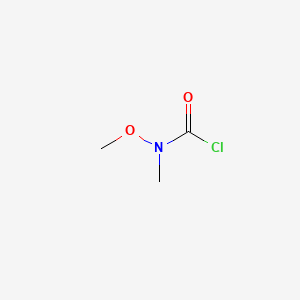
(2S,3S)-3-(Z-amino)-2-hydroxy-4-phenylbutyric acid
説明
(2S,3S)-3-(Z-amino)-2-hydroxy-4-phenylbutyric acid, also known as L-THP, is a chiral amino acid derivative. It has been found to have potential applications in scientific research due to its unique chemical structure and properties.
作用機序
The mechanism of action of (2S,3S)-3-(Z-amino)-2-hydroxy-4-phenylbutyric acid is not fully understood. It has been suggested that (2S,3S)-3-(Z-amino)-2-hydroxy-4-phenylbutyric acid may act by inhibiting the activity of certain enzymes, such as caspases, which are involved in apoptosis. (2S,3S)-3-(Z-amino)-2-hydroxy-4-phenylbutyric acid has also been found to inhibit the production of reactive oxygen species, which can cause oxidative stress and cell damage.
Biochemical and physiological effects:
(2S,3S)-3-(Z-amino)-2-hydroxy-4-phenylbutyric acid has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, and can inhibit the production of inflammatory cytokines. (2S,3S)-3-(Z-amino)-2-hydroxy-4-phenylbutyric acid has also been found to have neuroprotective effects, and can protect against oxidative stress-induced neuronal damage. Additionally, (2S,3S)-3-(Z-amino)-2-hydroxy-4-phenylbutyric acid has been found to have potential applications in drug delivery systems, due to its unique chemical structure.
実験室実験の利点と制限
One advantage of using (2S,3S)-3-(Z-amino)-2-hydroxy-4-phenylbutyric acid in lab experiments is its unique chemical structure, which allows for potential applications in drug delivery systems. Additionally, (2S,3S)-3-(Z-amino)-2-hydroxy-4-phenylbutyric acid has been found to have several biochemical and physiological effects, which can be useful in studying certain diseases and conditions. However, one limitation of using (2S,3S)-3-(Z-amino)-2-hydroxy-4-phenylbutyric acid in lab experiments is its cost, as it can be expensive to synthesize.
将来の方向性
There are several future directions for research involving (2S,3S)-3-(Z-amino)-2-hydroxy-4-phenylbutyric acid. One area of research could focus on further elucidating the mechanism of action of (2S,3S)-3-(Z-amino)-2-hydroxy-4-phenylbutyric acid, in order to better understand its potential therapeutic applications. Additionally, research could be conducted to explore the potential use of (2S,3S)-3-(Z-amino)-2-hydroxy-4-phenylbutyric acid in drug delivery systems, and to develop more efficient and cost-effective synthesis methods. Finally, research could be conducted to investigate the potential use of (2S,3S)-3-(Z-amino)-2-hydroxy-4-phenylbutyric acid in treating other diseases and conditions, such as neurodegenerative diseases.
科学的研究の応用
(2S,3S)-3-(Z-amino)-2-hydroxy-4-phenylbutyric acid has been found to have potential applications in scientific research. It has been shown to exhibit antitumor activity, and can induce apoptosis in cancer cells. It has also been found to have anti-inflammatory effects, and can inhibit the production of inflammatory cytokines. (2S,3S)-3-(Z-amino)-2-hydroxy-4-phenylbutyric acid has also been shown to have neuroprotective effects, and can protect against oxidative stress-induced neuronal damage. Additionally, (2S,3S)-3-(Z-amino)-2-hydroxy-4-phenylbutyric acid has been found to have potential applications in drug delivery systems, due to its unique chemical structure.
特性
IUPAC Name |
(2S,3S)-2-hydroxy-4-phenyl-3-(phenylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c20-16(17(21)22)15(11-13-7-3-1-4-8-13)19-18(23)24-12-14-9-5-2-6-10-14/h1-10,15-16,20H,11-12H2,(H,19,23)(H,21,22)/t15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJYTERRLRAUSF-HOTGVXAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(C(=O)O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H]([C@@H](C(=O)O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376737 | |
| Record name | (2S,3S)-3-(Z-amino)-2-hydroxy-4-phenylbutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-3-(Z-amino)-2-hydroxy-4-phenylbutyric acid | |
CAS RN |
62023-59-0 | |
| Record name | (2S,3S)-3-(Z-amino)-2-hydroxy-4-phenylbutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-Chloro-5-methyl-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B1586294.png)
![2-[(4-Chlorophenyl)thio]thiophene-3-carbaldehyde](/img/structure/B1586296.png)








![6-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine](/img/structure/B1586312.png)